Thiodeoxylysolecithin
Description
Thiodeoxylysolecithin (3-hexadecanoylthio-propane-1-phosphocholine) is a synthetic phospholipid analog characterized by a sulfur atom replacing the oxygen in the ester bond of its acyl chain . This substitution confers distinct chemical and enzymatic properties compared to its oxyester counterparts. Structurally, it consists of a 16-carbon palmitoyl chain attached via a thioester linkage to a 3-carbon propane backbone, with a phosphocholine headgroup (Scheme I, compound II) . Its primary application lies in studying enzyme-substrate interactions, particularly for phospholipases and acyltransferases, due to its enhanced stability and reactivity in specific biochemical assays .
Properties
CAS No. |
60793-02-4 |
|---|---|
Molecular Formula |
C24H50NO5PS |
Molecular Weight |
495.7 g/mol |
IUPAC Name |
3-hexadecanoylsulfanylpropyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO5PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(26)32-23-18-21-29-31(27,28)30-22-20-25(2,3)4/h5-23H2,1-4H3 |
InChI Key |
KOCIBOWTCYJTDV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)SCCCOP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCCCOP(=O)([O-])OCC[N+](C)(C)C |
Other CAS No. |
60793-02-4 |
Synonyms |
3-hexadecanoylthio-propane-1-phosphocholine thiodeoxylysolecithin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiodeoxylysolecithin belongs to a family of phospholipid derivatives with modified ester linkages. Key analogs include:
Thioglycollecithin (2-hexadecanoylthioethane-1-phosphocholine, I)
- Structure : Features a thioester bond at the 2-position of a 2-carbon ethane backbone.
Oxydeoxylysolecithin (3-hexadecanoyloxy-propane-1-phosphocholine, IV)
- Structure : Oxygen-based ester bond replaces the sulfur in this compound.
- Functional Difference : The oxyester bond is more prone to hydrolysis under physiological conditions, making it less stable but more reactive in aqueous environments .
Oxyglycollecithin (2-hexadecanoyloxy-ethane-1-phosphocholine, III)
- Structure : Combines the oxyester bond with a 2-carbon ethane backbone.
- Functional Difference : Demonstrates intermediate stability between this compound and oxydeoxylysolecithin, balancing enzymatic accessibility and hydrolytic susceptibility .
Enzymatic Activity and Stability
Hydrolytic Stability
Thioester bonds in this compound exhibit greater resistance to non-enzymatic hydrolysis compared to oxyesters. This stability is attributed to the lower electronegativity of sulfur, which weakens nucleophilic attack by water .
Enzyme-Substrate Interactions
Studies using radiolabeled ([1-¹⁴C]-palmitoyl) derivatives reveal distinct enzymatic processing:
- Phospholipase A₂ (PLA₂) : this compound shows slower cleavage rates than oxydeoxylysolecithin (IV), likely due to reduced binding affinity caused by the thioester’s electronic properties .
- Acyltransferases: The thioester’s stability enhances its utility as a long-lived acyl donor in enzymatic acylation assays .
Table 1: Comparative Properties of this compound and Analogous Compounds
| Compound Name | Structure | Ester Type | Backbone Length | Specific Radioactivity (dpm/mmol) | Key Enzymatic Activity |
|---|---|---|---|---|---|
| This compound (II) | 3-hexadecanoylthio-propane-1-PC | Thioester | 3-carbon | 1.2 × 10⁶ (³) | Low PLA₂ activity |
| Oxydeoxylysolecithin (IV) | 3-hexadecanoyloxy-propane-1-PC | Oxyester | 3-carbon | 1.2 × 10⁶ (³) | High PLA₂ activity |
| Thioglycollecithin (I) | 2-hexadecanoylthio-ethane-1-PC | Thioester | 2-carbon | 1.2 × 10⁶ (³) | Moderate PLA₂ activity |
| Oxyglycollecithin (III) | 2-hexadecanoyloxy-ethane-1-PC | Oxyester | 2-carbon | 1.2 × 10⁶ (³) | High PLA₂ activity |
PC = phosphocholine; Data sourced from synthesis protocols and enzymatic assays
Key Observations:
- Backbone Length : Shorter backbones (e.g., ethane in I and III) enhance enzymatic cleavage efficiency due to reduced steric hindrance.
- Ester Type: Thioesters universally exhibit lower enzymatic turnover but greater stability, making them preferable for controlled acyl-transfer studies .
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